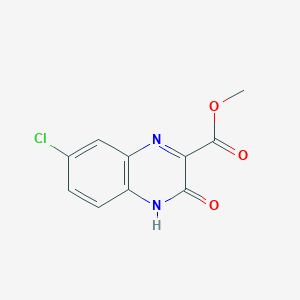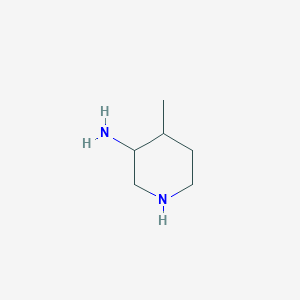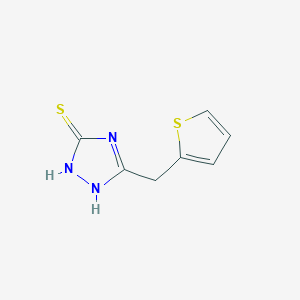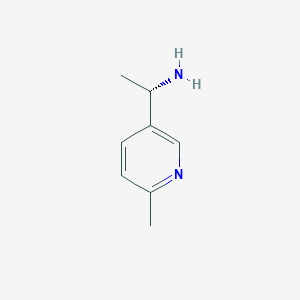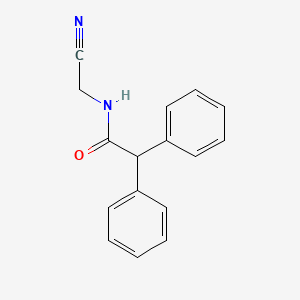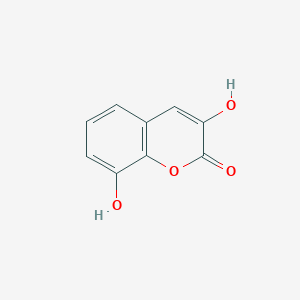
3,8-Dihydroxy-2H-1-benzopyran-2-one
Overview
Description
3,8-Dihydroxy-2H-1-benzopyran-2-one, also known as 3,8-dihydroxycoumarin, is a naturally occurring organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and presence in various plants. This compound is characterized by its benzopyranone structure with hydroxyl groups at the 3 and 8 positions, contributing to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-dihydroxy-2H-1-benzopyran-2-one typically involves the hydroxylation of coumarin derivatives. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts to form coumarins. Subsequent hydroxylation at specific positions can be achieved using reagents like hydroxylamine or through catalytic processes.
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction conditions and product consistency. Catalysts such as Lewis acids or transition metal complexes are frequently used to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 3,8-Dihydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products:
Oxidation: Quinones or hydroxyquinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated coumarins or other substituted derivatives.
Scientific Research Applications
3,8-Dihydroxy-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its antioxidant properties and potential to scavenge free radicals.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer activities. It is also explored for its potential use in treating neurodegenerative diseases.
Industry: Utilized in the production of dyes, perfumes, and as a flavoring agent due to its pleasant aroma.
Mechanism of Action
The biological effects of 3,8-dihydroxy-2H-1-benzopyran-2-one are primarily attributed to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: It can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative stress.
Enzyme Inhibition: It inhibits enzymes like cyclooxygenase and lipoxygenase, reducing inflammation and pain.
DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes, which is useful in anticancer therapies.
Comparison with Similar Compounds
Coumarin: The parent compound, lacking the hydroxyl groups at positions 3 and 8.
7-Hydroxycoumarin: Similar structure but with a hydroxyl group at position 7.
4-Hydroxycoumarin: Known for its anticoagulant properties, used in drugs like warfarin.
Uniqueness: 3,8-Dihydroxy-2H-1-benzopyran-2-one is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical reactivity and biological activity compared to other coumarins. Its dual hydroxyl groups enhance its antioxidant capacity and potential therapeutic applications.
Properties
IUPAC Name |
3,8-dihydroxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-6-3-1-2-5-4-7(11)9(12)13-8(5)6/h1-4,10-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKVQGBROCXRTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC(=O)C(=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573735 | |
| Record name | 3,8-Dihydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22132-00-9 | |
| Record name | 3,8-Dihydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



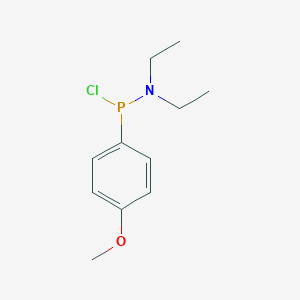



![[2-Methyl-2-(4-methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B3368884.png)

![2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B3368894.png)

